molecular formula C11H14O B1596303 2-Methyl-3-(p-tolyl)propionaldehyde CAS No. 41496-43-9

2-Methyl-3-(p-tolyl)propionaldehyde

Cat. No.: B1596303
CAS No.: 41496-43-9
M. Wt: 162.23 g/mol
InChI Key: SGVBCLGVIOFAFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-(p-tolyl)propionaldehyde can be synthesized through the condensation of tolyl aldehyde (a mixture of ortho, meta, and para isomers) with propionaldehyde, followed by hydrogenation . This method involves the following steps:

    Condensation Reaction: Tolyl aldehyde reacts with propionaldehyde in the presence of a base catalyst to form an intermediate product.

    Hydrogenation: The intermediate product is then hydrogenated to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(p-tolyl)propionaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Methyl-3-(p-tolyl)propionic acid.

    Reduction: 2-Methyl-3-(p-tolyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(p-tolyl)propionaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-3-(p-tolyl)propionaldehyde involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Benzenepropanal: Similar structure but lacks the methyl group on the phenyl ring.

    Cyclamen aldehyde: Similar aldehyde functionality but with a different aromatic ring structure.

    Phenylacetaldehyde: Similar aldehyde functionality but with a different alkyl chain length.

Uniqueness: 2-Methyl-3-(p-tolyl)propionaldehyde is unique due to its specific combination of a methyl-substituted phenyl ring and a propionaldehyde group, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry .

Properties

IUPAC Name

2-methyl-3-(4-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,8,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVBCLGVIOFAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866047
Record name Benzenepropanal, .alpha.,4-dimethyl-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; Intensly sweet, fruity balsamic aroma
Record name 2-Methyl-3-tolylpropionaldehyde (mixed o-,m-, p-)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1454/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name 2-Methyl-3-tolylpropionaldehyde (mixed o-,m-, p-)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1454/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.991-0.997
Record name 2-Methyl-3-tolylpropionaldehyde (mixed o-,m-, p-)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1454/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

41496-43-9
Record name α,4-Dimethylbenzenepropanal
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Record name 2-Methyl-3-(p-tolyl)propanal
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Record name Benzenepropanal,4-dimethyl-
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Record name Benzenepropanal, .alpha.,4-dimethyl-
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Record name Benzenepropanal, .alpha.,4-dimethyl-
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Record name 2-methyl-3-(p-tolyl)propionaldehyde
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Record name 2-METHYL-3-(P-TOLYL)PROPANAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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